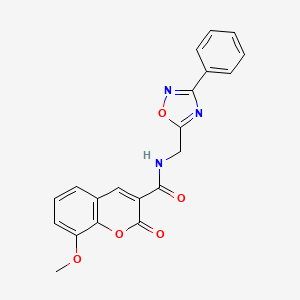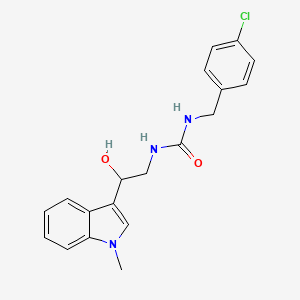
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it a promising target for cancer therapy.
Mechanism of Action
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea targets the JAK/STAT signaling pathway, which is involved in the regulation of gene expression and cell proliferation. JAKs are activated by cytokines and growth factors, leading to the phosphorylation and activation of STATs. Activated STATs dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes. 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea inhibits JAK2 and JAK3, which are involved in the activation of STAT3 and STAT5, respectively. By blocking the JAK/STAT pathway, 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea can inhibit cell proliferation, induce apoptosis, and modulate the immune response.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea can inhibit cell proliferation, induce apoptosis, and decrease the expression of anti-apoptotic proteins. 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea can also sensitize cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms. In addition, 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has anti-inflammatory and immunomodulatory effects, including the inhibition of cytokine production and the modulation of T cell differentiation. However, the exact mechanisms underlying these effects are still being investigated.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has several advantages for lab experiments, including its small size, high potency, and specificity for the JAK/STAT pathway. 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea can be easily synthesized and purified, and its activity can be measured using a variety of assays, including cell viability, apoptosis, and cytokine production. However, 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea may have off-target effects on other signaling pathways, which should be carefully evaluated in experimental settings.
Future Directions
There are several future directions for the research on 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea. One area of interest is the development of more potent and selective JAK/STAT inhibitors based on the structure of 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea. Another area is the investigation of the combination therapy of 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea with other anticancer agents, such as chemotherapy and immunotherapy. In addition, the potential use of 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea in autoimmune diseases and transplant rejection should be further explored. Finally, the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea may lead to the discovery of new therapeutic targets and strategies.
Synthesis Methods
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea can be synthesized through a multi-step process starting from 4-chlorobenzylamine and 1-methylindole-3-carboxaldehyde. The key step involves the reaction of the intermediate 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea with sodium hydroxide and hydrogen peroxide to form 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea. The yield of the final product is around 30-40%, and the purity can be further improved through recrystallization.
Scientific Research Applications
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea can also sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy agent. In addition, 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has been investigated for its anti-inflammatory and immunomodulatory effects, which may have implications in autoimmune diseases and transplant rejection.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)18(24)11-22-19(25)21-10-13-6-8-14(20)9-7-13/h2-9,12,18,24H,10-11H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZTUZWYMNQURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
![5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide](/img/structure/B2653732.png)
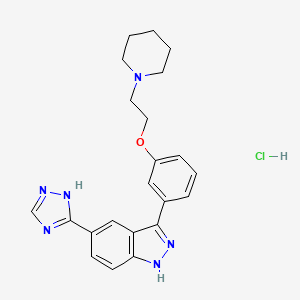


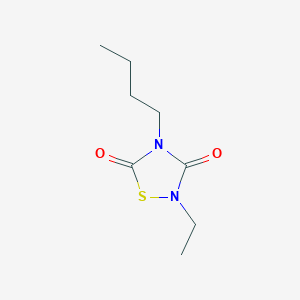
![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2653742.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2653745.png)
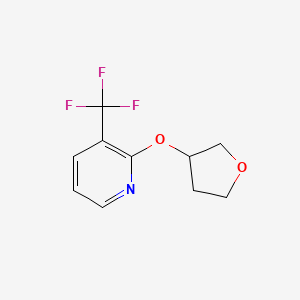
![[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B2653748.png)
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2653749.png)
